molecular formula C10H9ClN2 B11903837 3-Chloro-2,6-dimethylquinoxaline

3-Chloro-2,6-dimethylquinoxaline

Cat. No.: B11903837
M. Wt: 192.64 g/mol
InChI Key: OSXHMCWHYOPKTN-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dimethylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C10H9ClN2. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-dimethylquinoxaline typically involves the reaction of 2,6-dimethylquinoxaline with a chlorinating agent. One common method is the chlorination of 2,6-dimethylquinoxaline using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions . The reaction proceeds as follows:

C8H6N2+Cl2C10H9ClN2+HCl\text{C}_8\text{H}_6\text{N}_2 + \text{Cl}_2 \rightarrow \text{C}_{10}\text{H}_9\text{ClN}_2 + \text{HCl} C8​H6​N2​+Cl2​→C10​H9​ClN2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Green chemistry approaches, such as using less hazardous reagents and solvents, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-dimethylquinoxaline undergoes various chemical reactions, including:

Biological Activity

3-Chloro-2,6-dimethylquinoxaline is a member of the quinoxaline family, known for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8ClN3\text{C}_9\text{H}_8\text{ClN}_3

This structure features a quinoxaline core with chlorine and methyl substituents that significantly influence its biological properties.

Research indicates that this compound exhibits various mechanisms of action:

  • Acetylcholinesterase Inhibition : The compound has shown potent inhibitory activity against acetylcholinesterase (AChE), with an IC50 value of 0.077 µM, demonstrating higher potency than established inhibitors like tacrine and galanthamine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Antimicrobial Activity : Quinoxaline derivatives, including this compound, have exhibited significant antimicrobial properties against various bacterial and fungal strains. The compound's effectiveness is attributed to its ability to disrupt cellular processes in pathogens.
  • Anticancer Properties : Preliminary studies suggest that quinoxaline derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationships (SAR)

The activity of this compound can be influenced by modifications to its structure:

  • Chlorine Substitution : The presence of chlorine at the 3-position enhances AChE inhibitory activity compared to other substitutions .
  • Methyl Groups : The dimethyl groups at the 2 and 6 positions contribute to increased lipophilicity, facilitating better membrane permeability and bioavailability .

Table 1: Biological Activity Summary

Activity TypeObserved EffectIC50 Value (µM)
Acetylcholinesterase InhibitionPotent AChE inhibitor0.077
Antimicrobial ActivityEffective against various pathogensVariable
Anticancer ActivityInduces apoptosisNot specified

Case Study: Antifungal Efficacy

A study evaluated the antifungal properties of quinoxaline derivatives against Candida species. This compound demonstrated moderate efficacy against Candida albicans, suggesting potential for further development in antifungal therapies .

Case Study: Neuroprotective Effects

In a model assessing neuroprotective effects, compounds similar to this compound showed promise in reducing neurotoxicity associated with oxidative stress in neuronal cell lines. This supports its potential role in neurodegenerative disease management .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
3-Chloro-2,6-dimethylquinoxaline has been investigated for its antimicrobial properties against various bacterial strains. Studies show that derivatives of quinoxaline exhibit notable efficacy in inhibiting the growth of pathogens, making them potential candidates for developing new antimicrobial agents.

Anticancer Properties
Research indicates that compounds similar to this compound can interfere with DNA synthesis and cell division in cancer cells. This mechanism suggests its potential use as a lead compound in anticancer drug development. For instance, a study highlighted the cytotoxic effects of quinoxaline derivatives on several cancer cell lines, demonstrating the compound's promise in oncology .

Biochemical Research

Enzyme Interaction Studies
this compound has been utilized to study enzyme interactions, particularly with DNA topoisomerases. These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic targets. The ability to inhibit these enzymes can lead to significant advancements in treating diseases related to uncontrolled cell proliferation .

Metabolic Pathway Insights
The compound is also employed in biochemical research to explore metabolic pathways. By studying how it interacts with specific receptors and enzymes, researchers can gain insights into biological processes that may be targeted for therapeutic intervention.

Material Science

Polymer Development
In material science, this compound is explored for its incorporation into polymer formulations. Its unique chemical properties enhance the thermal stability and mechanical strength of materials, making it valuable in producing high-performance polymers used in various industrial applications .

Analytical Chemistry

Reference Standards
The compound serves as a reference standard in analytical chemistry, particularly in chromatographic methods. It aids researchers in accurately quantifying other compounds within complex mixtures, ensuring reliable results in various analytical applications .

Case Studies and Research Findings

Study TitleFocusKey Findings
"Synthesis and Biological Evaluation of Quinoxaline Derivatives"Anticancer ActivityDemonstrated cytotoxic effects on multiple cancer cell lines; potential for drug development .
"Antimicrobial Efficacy of Quinoxaline Compounds"Antimicrobial PropertiesShowed significant inhibition against various bacterial strains; promising for antibiotic development.
"Interactions of Quinoxaline Derivatives with DNA Topoisomerases"Enzyme InteractionHighlighted the mechanism by which quinoxalines inhibit critical enzymes involved in DNA replication .

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

3-chloro-2,6-dimethylquinoxaline

InChI

InChI=1S/C10H9ClN2/c1-6-3-4-8-9(5-6)13-10(11)7(2)12-8/h3-5H,1-2H3

InChI Key

OSXHMCWHYOPKTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1)C)Cl

Origin of Product

United States

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